3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide
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Overview
Description
3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is a complex organic compound that features a fluorophenyl group, a thiophene ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and thiophene-containing molecules. Examples include:
- 3-(2-fluorophenyl)-N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}propanamide
- 3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide
Uniqueness
What sets 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide apart is its specific combination of functional groups, which can confer unique chemical and biological properties. For instance, the presence of the fluorine atom can enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWOMWCBFOHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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